molecular formula C7H10N2O2 B1308998 3-Propyl-1H-pyrazole-4-carboxylic acid CAS No. 1007541-75-4

3-Propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1308998
CAS No.: 1007541-75-4
M. Wt: 154.17 g/mol
InChI Key: TTYBHHWZZJPNFA-UHFFFAOYSA-N
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Description

3-Propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and three carbon atoms, with a propyl group attached to the third carbon and a carboxylic acid group attached to the fourth carbon.

Biochemical Analysis

Biochemical Properties

3-Propyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress pathways. The compound has been shown to inhibit certain enzymes, thereby reducing the production of reactive oxygen species (ROS). This inhibition can lead to a decrease in oxidative damage within cells . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound has been observed to reduce oxidative stress, thereby protecting cells from damage . It also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and reducing the production of ROS . This binding interaction is crucial for its antioxidant properties. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression . These changes can result in the upregulation or downregulation of genes involved in various cellular processes, including metabolism and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that its antioxidant effects are most pronounced within the first 24 hours of exposure, after which the effects gradually diminish . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and improves cellular function . At higher doses, it can induce toxic effects, including cellular apoptosis and necrosis . Threshold effects have been observed, where a specific dosage range provides maximum benefits without adverse effects . It is crucial to determine the optimal dosage to harness the therapeutic potential of this compound while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its antioxidant effects . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with mitochondrial enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . The mitochondrial localization is essential for its role in reducing oxidative stress and protecting cells from damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-1H-pyrazole-4-carboxylic acid can be achieved through various methodsAnother method includes the reaction of a terminal alkyne with an aromatic aldehyde, molecular iodine, and hydrazine .

Industrial Production Methods: Industrial production of this compound typically involves the use of scalable and cost-effective synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of multicomponent reactions and catalytic processes to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Propyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity and potential interactions with hydrophobic binding sites, making it a valuable compound in medicinal chemistry and drug design .

Properties

IUPAC Name

5-propyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-3-6-5(7(10)11)4-8-9-6/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYBHHWZZJPNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424413
Record name 3-Propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007541-75-4
Record name 3-Propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-propyl-1H-pyrazole-4-carboxylic acid
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